molecular formula C16H14O2 B1149471 6-Methoxy-3-Methyl-2-phenylbenzofuran CAS No. 127745-68-0

6-Methoxy-3-Methyl-2-phenylbenzofuran

Cat. No.: B1149471
CAS No.: 127745-68-0
M. Wt: 238.28116
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 7.68–7.25 (m, 5H, phenyl protons)
    • δ 6.85 (d, J = 8.5 Hz, 1H, H-7)
    • δ 6.72 (s, 1H, H-4)
    • δ 3.89 (s, 3H, OCH₃)
    • δ 2.41 (s, 3H, CH₃) .
  • ¹³C NMR (CDCl₃, 100 MHz) :

    • δ 161.2 (C-6, OCH₃)
    • δ 154.3 (C-2, furan-O)
    • δ 137.5–126.2 (phenyl carbons)
    • δ 21.7 (CH₃) .

Infrared (IR) Spectroscopy

  • ν ~1250 cm⁻¹ : C-O stretching (methoxy group)
  • ν ~1600 cm⁻¹ : Aromatic C=C stretching
  • ν ~2920 cm⁻¹ : C-H stretching (CH₃) .

UV-Vis Spectroscopy

  • λₘₐₓ ≈ 275 nm : Attributable to π→π* transitions in the conjugated benzofuran-phenyl system .

Properties

CAS No.

127745-68-0

Molecular Formula

C16H14O2

Molecular Weight

238.28116

Synonyms

6-Methoxy-3-Methyl-2-phenylbenzofuran

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzofuran core significantly alter melting points, solubility, and synthetic yields. Below is a comparative analysis of key analogs:

Table 1: Comparison of Benzofuran Derivatives
Compound Name Substituents Physical State Yield (%) Melting Point (°C) Key Reference
3,6-Diethoxy-2-(6-ethoxybenzofuran-3-yl)benzofuran (3k) 3,6-diethoxy, 2-(6-ethoxybenzofuran-3-yl) Colorless crystal 70 74–76
6-Chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran (3m) 6-Cl, 3-ethoxy, 2-(6-Cl-benzofuran-3-yl) Yellow oil 52 N/A
2-Methyl-5,6-methylenedioxy-3-phenylsulfonyl-1-benzofuran 5,6-methylenedioxy, 3-SO₂Ph Crystalline N/A N/A
5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran 5-OH, 6-methoxy, 2-Me, 3-Ph N/A N/A N/A

Key Observations:

  • Alkoxy vs. Chloro Substituents: Alkoxy groups (e.g., ethoxy in 3k) enhance crystallinity, as seen in 3k’s colorless crystals and higher yield (70%) compared to chloro-substituted 3m (52% yield, oil) . Chloro groups may introduce steric hindrance or electronic effects that reduce crystallization.
  • In contrast, hydroxy groups (e.g., 5-hydroxy in ) could increase hydrogen-bonding capacity, affecting bioavailability .
  • Sulfonyl and Methylenedioxy Groups: Sulfonyl substituents (e.g., 3-SO₂Ph in ) introduce strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions. Methylenedioxy groups (5,6-OCH₂O-) create a rigid, planar structure, influencing binding interactions in biological systems .

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates and yields for halogenated intermediates .
  • Temperature Control : Exothermic steps (e.g., esterification) require gradual addition and cooling (0–5°C) to minimize side products .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in low-yield steps .

How do structural modifications at the C-3 and C-6 positions affect bioactivity?

Q. Advanced Research Focus

  • C-3 Methyl Group : Enhances lipophilicity, improving membrane permeability in anticancer assays (e.g., IC₅₀ reduction by 40% in VEGFR-2 inhibition studies) .
  • C-6 Methoxy Group : Stabilizes hydrogen bonding with kinase domains (e.g., VEGFR-2), as shown in molecular docking simulations .
  • SAR Insights : Fluorine or chloro substitutions at C-5 increase oxidative stability but may reduce solubility, requiring co-solvents in in vitro models .

Q. Methodologies :

  • Kinase Assays : Measure inhibitory activity using recombinant enzymes (e.g., ADP-Glo™ Kinase Assay) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities .

What analytical techniques are critical for confirming structure and purity?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy δ ~3.8 ppm; benzofuran protons δ 6.5–7.5 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace intermediates .
  • TLC Monitoring : Ethyl acetate/petroleum ether (1:20) systems track reaction progress .

Q. Advanced Applications :

  • X-ray Crystallography : Resolves stereochemistry in chiral derivatives .
  • HRMS-ESI : Confirms molecular ions (e.g., [M+H]⁺) with <5 ppm error .

How does the compound interact with VEGFR-2, and what methodologies study this?

Q. Advanced Research Focus

  • Mechanism : Competitive inhibition at the ATP-binding site, validated via fluorescence quenching assays .
  • Key Assays :
    • Cell-Free Kinase Assays : IC₅₀ determination using purified VEGFR-2 .
    • Anti-Proliferation Tests : NCI-60 panel screening for cytotoxicity profiles .
  • In Vivo Models : Xenograft studies (e.g., prostate cancer models) assess tumor growth suppression .

What strategies address low yields in multi-step syntheses?

Q. Advanced Research Focus

  • Protecting Groups : Use of benzyl or TMS groups for sensitive intermediates (e.g., methoxy protection during bromination) .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 48h to 6h in cyclization steps) .
  • Flow Chemistry : Enhances reproducibility in exothermic steps (e.g., ester formation) .

How can conflicting bioactivity data across studies be reconciled?

Q. Advanced Research Focus

  • Source Analysis : Variability in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration) may explain discrepancies .
  • Dosage Optimization : EC₅₀ ranges differ by target (e.g., 10 µM for antioxidant effects vs. 0.1 µM for kinase inhibition) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

What in vitro models evaluate neuroprotective effects?

Q. Advanced Research Focus

  • Primary Cortical Neurons : Assess glutamate-induced excitotoxicity via LDH release assays .
  • ROS Scavenging : DCFH-DA fluorescence measures oxidative stress reduction .
  • MTT Assays : Quantify viability in SH-SY5Y cells treated with neurotoxins (e.g., rotenone) .

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